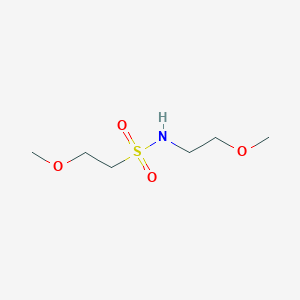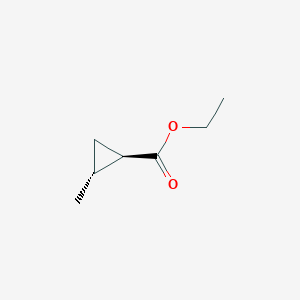![molecular formula C12H17NO4S B6598387 methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate CAS No. 478628-21-6](/img/structure/B6598387.png)
methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate
Übersicht
Beschreibung
Methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate, otherwise known as MBTC, is an important organic compound used in a variety of scientific research applications. It is used in synthetic organic chemistry, drug discovery and development, and as a platform for chemical biology. MBTC is a versatile compound with a wide range of applications, from drug development to lab experiments.
Wissenschaftliche Forschungsanwendungen
MBTC has a wide range of applications in scientific research. It is used in drug discovery and development, as a platform for chemical biology, and in synthetic organic chemistry. In drug discovery and development, MBTC is used as a starting material for the synthesis of drug candidates, as it is a versatile compound with a wide range of properties. In chemical biology, MBTC is used to study the interactions between proteins and small molecules, as well as to develop new drugs and drug targets. In synthetic organic chemistry, MBTC is used as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of MBTC is not fully understood. However, it is believed that MBTC binds to proteins and enzymes in the body, which can lead to changes in their structure and function. This binding can lead to changes in the biochemical and physiological processes in the body, which can lead to changes in the way the body functions.
Biochemical and Physiological Effects
MBTC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, MBTC has been shown to have an effect on the nervous system, as it can affect the levels of neurotransmitters, such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
MBTC has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound, which makes it cost-effective for laboratory experiments. Another advantage is that it is easy to synthesize, which makes it a good starting material for a variety of experiments. A limitation of MBTC is that it is not very stable, which can make it difficult to store and handle.
Zukünftige Richtungen
There are a variety of potential future directions for MBTC. One potential direction is to explore its potential applications in drug discovery and development. Another potential direction is to further study its biochemical and physiological effects, as well as its mechanisms of action. Additionally, MBTC could be used as a platform for chemical biology, as it has the potential to be used to study the interactions between proteins and small molecules. Finally, MBTC could be used in synthetic organic chemistry to synthesize other compounds.
Synthesemethoden
MBTC is typically synthesized from the reaction of thiophene-2-carboxylic acid and tert-butyl isocyanate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. This reaction produces a tert-butyl ester of thiophene-2-carboxylic acid, which is then reacted with an amine to form MBTC. The reaction is usually carried out in an aqueous solution at room temperature.
Eigenschaften
IUPAC Name |
methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(15)13-7-8-5-6-18-9(8)10(14)16-4/h5-6H,7H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMDGXUFAITADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(SC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121718 | |
| Record name | 2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate | |
CAS RN |
478628-21-6 | |
| Record name | 2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478628-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B6598304.png)




![methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6598371.png)



![4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid](/img/structure/B6598404.png)
![6-oxo-N'-[(1E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598409.png)


